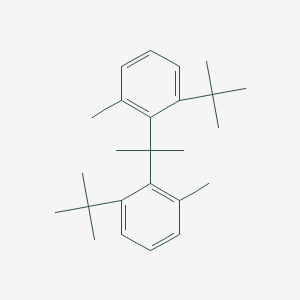
1,1'-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is an organic compound with the molecular formula C23H32O2. This compound is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a benzene ring, connected by a propane-2,2-diyl bridge. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) typically involves the reaction of 2-tert-butyl-6-methylphenol with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Similar in structure but with different substituents on the benzene ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another related compound with a different bridging group.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
67438-03-3 |
|---|---|
Molekularformel |
C25H36 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
1-tert-butyl-2-[2-(2-tert-butyl-6-methylphenyl)propan-2-yl]-3-methylbenzene |
InChI |
InChI=1S/C25H36/c1-17-13-11-15-19(23(3,4)5)21(17)25(9,10)22-18(2)14-12-16-20(22)24(6,7)8/h11-16H,1-10H3 |
InChI-Schlüssel |
PHCKLWZQWSYGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C2=C(C=CC=C2C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



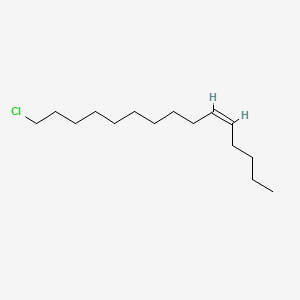
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
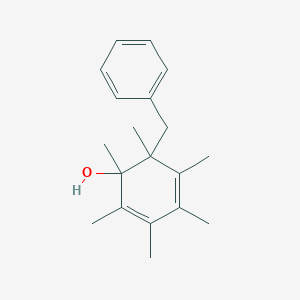
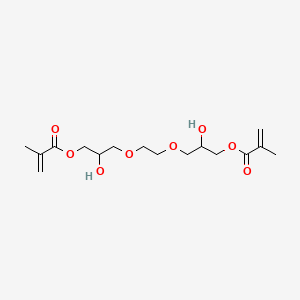
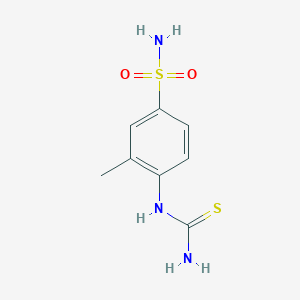
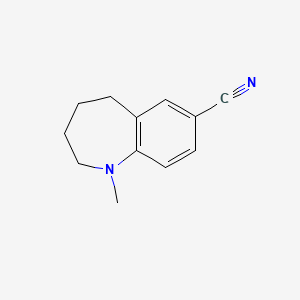
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
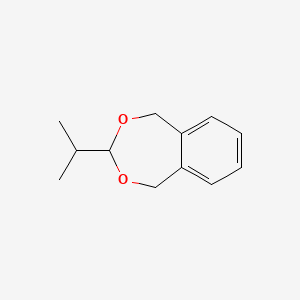
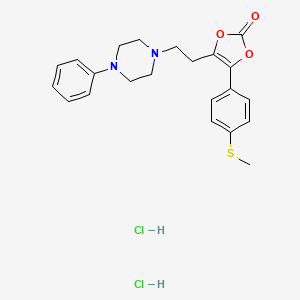
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
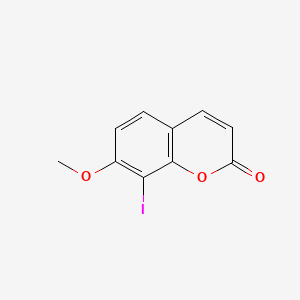
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
